3-Acetylbenzamide
Overview
Description
3-acetylbenzamide is a methyl ketone that is benzamide in which one of the meta hydrogens has been replaced by an acetyl group. It is a bacterial secondary metabolite from actinomycete strain WA23-4-4 isolated from the intestinal tract of Periplaneta americana (American cockroach), it shows significant antifungal activity against Candida albicans ATCC 10231 and Aspergillus niger ATCC 16404 but is less active against Trichophyton rubrum ATCC 60836 and Aspergillus fumigatus ATCC 96918. It has a role as an antifungal agent and a bacterial metabolite. It is a member of benzamides, a primary carboxamide, an aromatic ketone and a methyl ketone.
Scientific Research Applications
Organic Synthesis and Catalysis :
- A study demonstrated the Rh(III)-catalyzed oxidative C-H allylation of N-acetylbenzamides with 1,3-dienes, showcasing a novel reaction mechanism involving allyl-to-allyl 1,4-Rh(III) migration (Korkis et al., 2016).
Dermatology and Cosmetology :
- Acetyl hexapeptide-3, used in anti-aging topical formulations, was studied for its effects on skin mechanical properties. The study concluded that it effectively improves conditions of the cutaneous tissue in anti-aging cosmetic formulations (Tadini et al., 2015).
Material Science and Chemical Vapor Deposition :
- Research on N-silver(I) acetylbenzamide complexes revealed their potential application in metal organic chemical vapor deposition for the production of high-purity silver films (Tao et al., 2012).
Cell Biology and Apoptosis Studies :
- A study on 3-Acetylpyridine neurotoxicity found that it induces an active form of cell death distinct from apoptosis. This highlights its potential for further research in cellular mechanisms and neurotoxicity (Wüllner et al., 1997).
Pharmacology and Drug Development :
- N-Substituted benzamides, including variants with acetyl groups, have been studied for their role in inhibiting NFκB activation and inducing apoptosis, with implications in sensitization for radio- or chemotherapies (Liberg et al., 1999).
Chemistry and Synthetic Utility :
- The synthesis of o-acetylbenzamide derivatives, with potential applications in various chemical synthesis processes, has been explored (Jin-guo, 2008).
Properties
CAS No. |
78950-32-0 |
---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
3-acetylbenzamide |
InChI |
InChI=1S/C9H9NO2/c1-6(11)7-3-2-4-8(5-7)9(10)12/h2-5H,1H3,(H2,10,12) |
InChI Key |
VTBUZDRQHQPEQY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)N |
Synonyms |
3-acetylbenzamide |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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